,3-Dihydrobenzofuran-6-carbaldehyde possesses a bicyclic ring system with a fused benzene ring and a tetrahydrofuran ring. The presence of the aldehyde functional group (CHO) provides a reactive site for further chemical modifications.
Here's how this structure hints at potential research areas:
The core structure of 2,3-Dihydrobenzofuran-6-carbaldehyde can potentially serve as a building block for synthesizing more complex heterocyclic compounds. Heterocyclic compounds are a vast class of organic molecules with various applications in medicinal chemistry and materials science .
The aldehyde group can be further functionalized to generate diverse derivatives. These derivatives could be screened for potential biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties. This is a common approach in medicinal chemistry where new drug candidates are identified .
The rigid bicyclic structure combined with the aldehyde functionality could be of interest for researchers in material science. Here, the molecule could potentially be used as a building block for polymers or other functional materials with specific properties .
2,3-Dihydrobenzofuran-6-carbaldehyde is an organic compound characterized by its fused structure comprising a benzene ring and a dihydrofuran moiety. This compound features a carbonyl group (aldehyde) at the 6-position of the dihydrobenzofuran ring, which significantly influences its chemical reactivity and biological activity. The molecular formula for this compound is , indicating it contains nine carbon atoms, eight hydrogen atoms, and two oxygen atoms.
Research indicates that 2,3-dihydrobenzofuran derivatives exhibit various biological activities:
The synthesis of 2,3-dihydrobenzofuran-6-carbaldehyde can be achieved through various methods:
The applications of 2,3-dihydrobenzofuran-6-carbaldehyde and its derivatives are diverse:
Interaction studies focus on how 2,3-dihydrobenzofuran-6-carbaldehyde interacts with biological targets:
Several compounds share structural similarities with 2,3-dihydrobenzofuran-6-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Hydroxy-2,3-dihydrobenzofuran | Hydroxyl group at position 5 | Antioxidant properties |
| Benzofuran | Lacks the dihydro structure | Exhibits varied bioactivity |
| 2,3-Dihydrobenzofuran-5-carbaldehyde | Carbonyl at position 5 | Anticancer activity |
| 2-Methyl-2H-benzofuran | Methyl substitution on benzofuran | Antimicrobial properties |
The uniqueness of 2,3-dihydrobenzofuran-6-carbaldehyde lies in its specific aldehyde functionality at the 6-position and its resultant reactivity profile, which distinguishes it from other similar compounds.
The nuclear factor kappa B signaling pathway represents a critical therapeutic target for benzofuran derivatives, including 2,3-dihydrobenzofuran-6-carbaldehyde and related compounds [8]. Extensive research has demonstrated that benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives exhibit potent inhibitory effects on nuclear factor kappa B transcriptional activity through multiple mechanistic pathways [8]. The lead compound benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide demonstrated outstanding anticancer activity combined with nuclear factor kappa B inhibitory activity, establishing it as a promising scaffold for anticancer drug development [8].
The mechanism of nuclear factor kappa B pathway inhibition involves blocking the nuclear translocation of the p65 subunit in lipopolysaccharide-stimulated macrophage cells [8] [10]. Specifically, these compounds prevent the degradation of inhibitor of kappa B alpha, thereby maintaining the cytoplasmic sequestration of nuclear factor kappa B dimers [10]. The benzofuran derivative known as Benfur demonstrated dose-dependent inhibition of endotoxin-induced nuclear factor kappa B activation in both p53-positive and p53-negative cells [10]. This compound effectively blocked nuclear factor kappa B deoxyribonucleic acid binding activity through prevention of inhibitor of kappa B alpha degradation and subsequent p65 nuclear translocation [10].
Recent investigations have revealed that piperazine/benzofuran hybrid compounds exhibit excellent inhibitory effects on nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [11] [14]. These compounds significantly inhibit the phosphorylation levels of inhibitor of kappa B kinase alpha/beta, inhibitor of kappa B alpha, p65, extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 in the classic mitogen-activated protein kinase/nuclear factor kappa B signaling pathway in a dose-dependent manner [11] [14]. The most potent compound in this series demonstrated an inhibitory concentration of 52.23 ± 0.97 micromolar for nitric oxide production with low cytotoxicity against RAW-264.7 cell lines [11] [14].
Table 1: Nuclear Factor Kappa B Pathway Inhibition Profiles
| Compound | Nuclear Factor Kappa B Inhibition IC50 (μM) | Mechanism | Cell Line/Model |
|---|---|---|---|
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Outstanding activity | Nuclear translocation inhibition | Lipopolysaccharide-stimulated RAW 264.7 macrophages |
| Tetrahydroisoquinoline derivative 6g | 0.70 ± 0.071 | Transcriptional activity inhibition | Lipopolysaccharide-stimulated cells |
| Benzofuran derivative (Benfur) | Dose-dependent inhibition | Inhibitor of kappa B alpha degradation inhibition | Jurkat T-cells, U-937 cells |
| Piperazine/benzofuran hybrid 5d | 52.23 ± 0.97 (nitric oxide production) | Inhibitor of kappa B kinase phosphorylation inhibition | Lipopolysaccharide-stimulated RAW264.7 cells |
Chorismate mutase enzyme represents a crucial target for antimicrobial drug development, as it catalyzes the rearrangement of chorismate to prephenate in the shikimate pathway essential for bacterial survival [15] [17]. The absence of chorismate-utilizing enzymes in humans makes them suitable targets for potential antimicrobial compounds [16]. Benzofuran derivatives, particularly 3-(benzofuran-2-ylmethyl) substituted benzotriazinone derivatives, have demonstrated significant chorismate mutase inhibitory activity through specific molecular interactions [15] [18].
Structure-activity relationship analysis within this class of molecules revealed that the benzotriazinone series generally emerged as better active molecules compared to the pyrazolotriazinone series [15] [18]. The presence of nitro or acetyl groups at the C-5 position of the benzofuran ring was favorable for chorismate mutase inhibition, while other substituents such as chlorine, bromine, or methyl groups at this position reduced the activity [15] [18]. Additionally, a hydrogen atom at the C-7 position was generally better than chlorine or bromine groups at the same position in terms of enzymatic inhibition [15] [18].
The kinetic parameters of bifunctional fusion enzymes containing chorismate mutase domains revealed very low Michaelis constant values (less than 7 micromolar) for chorismate mutase activity, which is at least 25-fold lower than standard chorismate mutase enzymes [17]. This extremely low Michaelis constant enables efficient binding of very low concentrations of chorismate, suggesting potential applications in bacterial detection and signaling systems [17].
Table 2: Chorismate Mutase Enzyme Interaction and Inhibition Data
| Compound | Chorismate Mutase Inhibition (%) | Test Concentration (μM) | Binding Interaction | Structure-Activity Features |
|---|---|---|---|---|
| 3-(Benzofuran-2-ylmethyl)benzotriazinone 3h | 63.75 ± 1.09 | 30 | Hydrogen bonding with isoleucine 67 | Benzotriazinone series |
| 3-(Benzofuran-2-ylmethyl)benzotriazinone 3i | 65.24 ± 0.98 | 30 | Hydrogen bonding + hydrophobic interactions | Superior to pyrazolotriazinone |
| 3-(Benzofuran-2-ylmethyl)benzotriazinone 3m | 64.90 ± 1.05 | 30 | Hydrogen bonding + hydrophobic interactions | Nitro or acetyl groups favorable |
| Reference compound A-1 | 69.67 ± 0.57 | 30 | Reference standard | Reference compound |
The emergence of multidrug-resistant bacterial pathogens has necessitated the development of novel antimicrobial agents with unique mechanisms of action [22] [24]. Benzofuran derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against multidrug-resistant strains [21] [23]. The structural modifications of benzofuran scaffolds significantly influence their antimicrobial potency and spectrum of activity [21] [25].
Halogenated derivatives of 3-benzofurancarboxylic acids have shown remarkable antimicrobial activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus strains [21]. The introduction of halogen substituents into the benzofuran structure represents a critical structural requirement for antimicrobial activity, as unsubstituted esters showed no microbiological activity [21]. The change in antimicrobial activity occurs specifically when halogens are introduced into the benzofuran structure, with derivatives containing two halogen substitutions in the acetyl group showing superior activity compared to single halogen substitutions [21].
The minimum inhibitory concentration values for active benzofuran derivatives range from 50 to 200 micrograms per milliliter against various Gram-positive bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus [21]. Notably, compounds containing halogen substituents in the aromatic ring demonstrated both antimicrobial and antifungal activity against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations of 100 micrograms per milliliter [21].
Benzofuran derivatives containing barbitone and thiobarbitone moieties exhibited varied degrees of antibacterial activity with minimum inhibitory concentrations ranging from 11.38 to 199.10 millimolar against all tested bacterial strains [23] [25]. Structure-activity relationship studies revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of the aryl ring enhance antimicrobial potency, while compounds containing electron-donating groups weaken the antimicrobial activity [23] [25].
Table 3: Antimicrobial Activity Against Multidrug-Resistant Bacterial Strains
| Benzofuran Derivative | Gram-Positive MIC Range (μg/mL) | Active Against | Antifungal Activity | Structure-Activity Notes |
|---|---|---|---|---|
| 6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid (III) | 100-200 | S. aureus, S. epidermidis, B. subtilis | C. albicans, C. parapsilosis (MIC 100 μg/mL) | Halogen in aromatic ring enhances activity |
| 6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid (IV) | 50 | S. aureus, S. epidermidis, B. subtilis | No activity | Two halogens in acetyl group required |
| Benzofuran barbitone derivative (23) | 29.76-31.96 (mmol/L) | All tested bacterial strains | Not tested | Electron-withdrawing groups increase potency |
| Benzofuran barbitone derivative (24) | 29.76-31.96 (mmol/L) | All tested bacterial strains | Not tested | Bromo substituents optimal |
The antimicrobial mechanism of benzofuran derivatives against Gram-positive bacteria primarily involves disruption of the bacterial cell membrane through multiple pathways [26] [27]. The cytoplasmic membrane represents one of the most essential cellular structures and serves as a primary target for benzofuran-based antimicrobial therapies [27]. Benzofuran compounds induce membrane depolarization and increase membrane permeability, likely through targeting membrane phospholipids, particularly phosphatidylethanolamine [26].
The membrane-disrupting activity of benzofuran derivatives has been demonstrated through scanning electron microscopy observations, which revealed complete disruption of bacterial cell membranes and morphological changes including rougher bacterial membrane surfaces [27]. The disruption mechanism involves the leakage of intracellular content, including genetic material, as evidenced by increased absorption of 260-nanometer absorbing material in the extracellular space with increasing compound concentrations [27].
Resveratrol-derived benzofuran compounds have shown significant antibacterial activity against Gram-positive foodborne pathogens through membrane damage mechanisms [29]. The exposure of Gram-positive bacteria to 100 micrograms per milliliter of these compounds induced severe cell membrane damage, resulting in disruption of the phospholipid bilayer [29]. Transmission electron microscopy analysis revealed grave morphological modifications on the cell membrane and leakage of intracellular content, confirming that the cell membrane was the principal biological target [29].
The mechanism of membrane disruption involves the formation of tubular structures on the lipid bilayer, ultimately resulting in cell lysis [27]. This process is enhanced by the hydrophobic nature of benzofuran derivatives, which facilitates their interaction with lipid membranes [28]. The disruption of membrane integrity leads to depolarization of membrane potential and loss of cellular viability, as demonstrated by propidium iodide penetration in fluorescence microscopy studies [31].
The effectiveness of membrane disruption varies with the specific structural features of benzofuran derivatives, with halogenated compounds showing enhanced membrane-penetrating capabilities [21]. The presence of specific functional groups influences the compounds' ability to interact with phospholipid components of bacterial membranes, leading to selective targeting of Gram-positive bacteria over Gram-negative species [28].
Biofilm formation represents a critical virulence factor for multidrug-resistant bacterial pathogens, and benzofuran derivatives have demonstrated significant anti-biofilm activity through multiple interference mechanisms [33] [34]. The inhibition of biofilm formation occurs through disruption of early-stage biofilm development, interference with quorum sensing systems, and prevention of bacterial adhesion to surfaces [33] [39].
Benzofuran-derived compounds exhibit biofilm inhibition through reduction of extracellular polymeric substances production, which are essential for biofilm matrix formation [33]. The mechanism involves down-regulation of genes encoding rate-limiting enzymes for polysaccharide synthesis, including alginate and other exopolysaccharides crucial for biofilm structural integrity [33]. Additionally, these compounds interfere with twitching motility mediated by type IV pili, which is associated with bacterial adhesion and biofilm development [33].
Furanone derivatives containing benzofuran fragments have shown remarkable biofilm-preventing activity against Staphylococcus aureus and Candida albicans [36]. These compounds led to two-fold reduction of biofilm biomass at concentrations of 8 micrograms per milliliter for Staphylococcus aureus, while achieving three-log decrease of viable cells in biofilms at 16 micrograms per milliliter [36]. The mechanism appears to involve reduction of viable cells rather than specific inhibition of biofilm formation processes [36].
C-glycosidic lectin inhibitors based on benzofuran scaffolds have demonstrated potent inhibition of Pseudomonas aeruginosa biofilm formation by greater than 80% and 90% respectively [35]. These compounds function through inhibition of bacterial lectins that mediate adhesion to surfaces, thereby preventing the initial attachment phase of biofilm development [35]. The compounds maintain their activity without exhibiting bactericidal or bacteriostatic effects, indicating a specific anti-adhesion mechanism [35].
Quorum-quenching enzymes targeting benzofuran-related signaling systems have shown efficacy in disrupting biofilm formation through hydrolysis of N-acyl homoserine lactones [37]. The engineered lactonases demonstrated significant reduction in biofilm biomass and thickness of Acinetobacter baumannii clinical isolates [37]. The mechanism involves interruption of cell-to-cell communication systems that regulate biofilm development and maturation [34] [37].
Table 4: Biofilm Formation Interference Mechanisms and Efficacy
| Compound Type | Biofilm Inhibition (%) | Target Organisms | Mechanism of Action | Additional Effects |
|---|---|---|---|---|
| Benzofuran derivatives (general) | Variable (dose-dependent) | S. aureus, P. aeruginosa, E. coli | Membrane disruption, quorum sensing interference | Extracellular polymeric substances production inhibition |
| Furanone derivative F131 | Two-fold reduction at 8 μg/mL | S. aureus, C. albicans | Viable cell reduction, membrane targeting | Synergistic with conventional antimicrobials |
| C-Glycosidic lectin inhibitors | >80% and >90% | P. aeruginosa PA14 | Lectin inhibition, adhesion prevention | No bactericidal effects |
| Quorum-quenching lactonases | Significant biomass reduction | A. baumannii clinical isolates | N-acyl homoserine lactone hydrolysis | Reduced biofilm thickness |
The antioxidant properties of 2,3-dihydrobenzofuran derivatives represent a significant pharmacological application, with these compounds demonstrating potent radical scavenging activities through multiple mechanistic pathways [40] [41]. The benzofuran scaffold provides an excellent framework for antioxidant activity due to its phenolic hydroxyl groups and conjugated ring system that can stabilize radical intermediates [43] [44]. Comprehensive studies have evaluated the antioxidant profiles of various 2,3-dihydrobenzofuran derivatives, revealing their capacity to inhibit lipid peroxidation and scavenge reactive oxygen species [40] [41].
The 2,3-dihydrobenzo[b]furan-5-ol series and its chalcogen analogues have been extensively characterized for their antioxidant properties [40]. The one-electron reduction potentials of the aroxyl radicals corresponding to these compounds range from 0.49 to 0.52 volts versus normal hydrogen electrode, indicating their strong reducing capabilities [40]. The compounds demonstrate varying degrees of antioxidant activity, with the selenium and tellurium derivatives showing enhanced activity compared to oxygen and sulfur analogues [40].
The water-soluble benzofuran derivative 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid has shown remarkable antioxidant efficiency [41]. This compound increases the lag-time and decreases the extent of lipid peroxidation induced by ascorbate/iron systems in rat liver mitochondria, with an inhibitory concentration of approximately 12 micromolar [41]. In rat liver microsomes, it inhibits lipid peroxidation induced by both iron-dependent and iron-independent systems, showing inhibitory concentrations of 25 and 30 micromolar respectively [41].
Structure-activity relationship studies have revealed that benzofuran thiazolidinone derivatives exhibit superior antioxidant activity compared to benzofuran Schiff base derivatives [43]. The compounds 3a, 3c, 3f, 4d, and 4e have demonstrated potential for free radical scavenging through hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer mechanisms [43]. The electron-withdrawing groups attached to pi-conjugated systems at the nitrogen position of benzofuran derivatives decrease bond dissociation enthalpies, while electron-donating groups help decrease ionization potentials [43].
Table 5: Antioxidant Radical Scavenging Capacities and Mechanisms
| Compound | Mechanism Preference | Bond Dissociation Enthalpy | Redox Potential (V vs NHE) | Radical Scavenging Activity | Solvent Effects |
|---|---|---|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-ol (2a) | Hydrogen atom transfer (gas phase), Sequential proton loss electron transfer (polar solvents) | Not specified | 0.49 | Weak inhibiting activity (IC50 ~250 μM) | Activity maintained across solvents |
| 2,3-Dihydrobenzo[b]furan-5-ol 1-thio analogue (2b) | Hydrogen atom transfer (gas phase), Sequential proton loss electron transfer (polar solvents) | Not specified | 0.49 | Better activity (IC50 ~25 μM) | Enhanced in aqueous systems |
| 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Hydrogen atom donation, electron transfer | Comparable to Trolox C | Not specified | IC50 ~12-30 μM (various systems) | Water-soluble, enhanced bioavailability |
| Benzofuran thiazolidinone derivative (4d) | Hydrogen atom transfer, Single electron transfer-proton transfer, Sequential proton loss electron transfer | Lower bond dissociation enthalpy | Not specified | Better than Schiff base analogues | Sequential proton loss electron transfer favored in polar media |
The antioxidant mechanisms of 2,3-dihydrobenzofuran derivatives operate through two primary pathways: electron transfer and hydrogen atom donation, with the preferred mechanism depending on the chemical environment and molecular structure [43] [47]. Understanding these mechanistic differences is crucial for optimizing the antioxidant potential of benzofuran-based compounds and predicting their behavior in biological systems [48] [49].
Hydrogen atom transfer represents the predominant mechanism in gas phase and non-polar environments, where benzofuran derivatives donate hydrogen atoms directly to free radicals [43] [47]. The bond dissociation enthalpy values for benzofuran compounds typically range from 65.2 to 75.0 kilocalories per mole, which are significantly lower than the widely used commercial antioxidant butylated hydroxytoluene (81.6 kilocalories per mole) [47]. This lower bond dissociation enthalpy indicates superior hydrogen atom donating capabilities and enhanced antioxidant potential [47] [48].
The single electron transfer followed by proton transfer mechanism becomes more favorable under intermediate polarity conditions [43] [48]. In this pathway, benzofuran derivatives first donate an electron to the radical species, forming a radical cation intermediate, followed by proton transfer to complete the radical scavenging process [48]. The ionization potentials of benzofuran derivatives vary from 1.346 to 1.962 volts versus ferrocene/ferrocenium couple, indicating moderate electron-donating capabilities [47].
Sequential proton loss electron transfer emerges as the thermodynamically favored mechanism in polar solvents such as water and dimethyl sulfoxide [43] [49]. This pathway involves initial proton loss from the hydroxyl group, followed by electron transfer from the resulting anion [43] [49]. The proton affinity values for benzofuran derivatives range from 11.5 to 22.4 kilocalories per mole, indicating good proton-donating capabilities particularly for hydroxylated benzofuran compounds [47].
The preference for specific mechanisms is influenced by solvent polarity and molecular structure [43] [49]. In gas phase and benzene solutions, bond dissociation enthalpies are significantly lower than ionization potentials and proton affinities, making hydrogen atom transfer the most favorable process [43]. However, with increasing solvent polarity, proton affinities decrease substantially and become lower than bond dissociation enthalpies and ionization potentials, making sequential proton loss electron transfer more favorable in polar media [43].
Structural modifications significantly influence the mechanistic preferences of benzofuran derivatives [43] [48]. Electron-withdrawing groups attached to pi-conjugated systems decrease bond dissociation enthalpies and enhance hydrogen atom transfer capabilities [43]. Conversely, electron-donating groups reduce ionization potentials and facilitate electron transfer processes [43]. The introduction of electron-withdrawing groups also decreases proton affinities, enhancing deprotonation and favoring sequential proton loss electron transfer mechanisms [43].
Table 6: Comparison of Electron Transfer vs Hydrogen Atom Donation Modes
| Mechanism | Favored Conditions | Energy Requirements | Benzofuran Efficiency | Structure-Activity Factors |
|---|---|---|---|---|
| Hydrogen Atom Transfer | Gas phase, non-polar solvents | Bond dissociation enthalpy-dependent (65-75 kcal/mol typical) | High (lower bond dissociation enthalpy than butylated hydroxytoluene) | Electron-donating groups reduce bond dissociation enthalpy |
| Single Electron Transfer followed by Proton Transfer | Intermediate polarity conditions | Ionization potential + proton dissociation enthalpy combined | Moderate (weak electron donors) | Aromatic conjugation important |
| Sequential Proton Loss Electron Transfer | Polar solvents (water, dimethyl sulfoxide) | Proton affinity + electron transfer enthalpy combined (lowest energy) | High (good proton donors) | Hydroxyl groups enhance proton affinity |
| Proton-Coupled Electron Transfer | Physiological conditions | Concerted process | High in biological systems | Ring substitution critical |
The formation of iminium ions represents a crucial mechanistic pathway in the chemistry of 2,3-dihydrobenzofuran-6-carbaldehyde, particularly in cascade cyclization reactions. The aldehyde functionality at the 6-position of the dihydrobenzofuran scaffold provides an electrophilic center that readily undergoes nucleophilic addition with primary amines to generate iminium ion intermediates [1] [2].
The mechanistic pathway proceeds through a classical nucleophilic addition-elimination sequence. Initial attack by the primary amine on the carbonyl carbon of the aldehyde forms a tetrahedral intermediate, which subsequently undergoes dehydration to yield the iminium ion complex [3] [4]. This process is characterized by the formation of a new carbon-nitrogen double bond with concomitant loss of water. The iminium ion exhibits enhanced electrophilicity compared to the parent aldehyde, making it highly reactive toward subsequent nucleophilic attack [5].
Experimental evidence for iminium ion formation has been obtained through nuclear magnetic resonance spectroscopy and mass spectrometry. The characteristic downfield shift of the iminium proton in ¹H NMR spectroscopy, appearing at approximately 8.2 ppm, confirms the formation of the carbon-nitrogen double bond [6]. Additionally, the ¹³C NMR spectrum displays the iminium carbon at 165.4 ppm, consistent with the electron-deficient nature of this carbon center [7].
The stability of iminium ion intermediates is highly dependent on reaction conditions, particularly solution pH. Under acidic conditions, the iminium ion is protonated at the nitrogen center, enhancing its electrophilicity but also increasing its susceptibility to hydrolysis. Conversely, under basic conditions, the iminium ion may undergo tautomerization to form the corresponding enamine, which exhibits nucleophilic character at the nitrogen center [8] [3].
Cascade cyclizations involving iminium ions derived from 2,3-dihydrobenzofuran-6-carbaldehyde proceed through intramolecular nucleophilic attack by appropriately positioned nucleophiles. The dihydrobenzofuran scaffold provides a rigid framework that can facilitate favorable geometric arrangements for subsequent cyclization reactions. The electron-rich aromatic system of the benzofuran ring can also participate in stabilizing positive charge development during the cyclization process [1] [2].
Reductive elimination processes involving 2,3-dihydrobenzofuran-6-carbaldehyde derivatives in transition metal-catalyzed reactions follow well-established mechanistic principles. The benzofuran-containing substrates undergo reductive elimination through both concerted and stepwise pathways, depending on the electronic and steric properties of the substrate and the nature of the transition metal catalyst [9] [10].
The concerted reductive elimination pathway involves simultaneous bond formation and bond breaking in a single transition state. For rhodium-catalyzed reactions involving 2,3-dihydrobenzofuran derivatives, the concerted pathway typically occurs from rhodium(III) intermediates through a three-center transition state. The activation energy for this process ranges from 19.5 to 26.1 kcal/mol, depending on the ligand environment and substrate substitution pattern [11] [12].
Computational studies using density functional theory have revealed that the geometry of the transition state is critical for determining the stereochemical outcome of the reductive elimination. The transition state adopts a distorted trigonal bipyramidal geometry, with the two groups undergoing elimination positioned in a cis-configuration. The benzofuran ring system provides additional stabilization through π-interactions with the metal center [13] [14].
The stepwise reductive elimination pathway involves initial ligand dissociation to generate a coordinatively unsaturated intermediate, followed by reductive elimination from the lower-coordinate species. This pathway is particularly relevant for octahedral rhodium(III) complexes, where initial loss of a ligand generates a more reactive five-coordinate intermediate. The energy barrier for reductive elimination from the five-coordinate species is significantly lower than from the six-coordinate precursor [10] [15].
Experimental kinetic studies have demonstrated that the rate of reductive elimination is influenced by the electronic properties of the benzofuran substrate. Electron-donating substituents on the benzofuran ring accelerate the reductive elimination process, while electron-withdrawing groups have the opposite effect. This electronic effect is attributed to the stabilization of the developing carbon-carbon bond in the transition state [16] [14].
The selectivity of reductive elimination processes can be controlled through careful choice of ligands and reaction conditions. Bulky phosphine ligands favor the formation of specific regioisomers by creating steric hindrance that disfavors certain transition state geometries. Additionally, the use of chiral ligands can induce enantioselectivity in the reductive elimination process [11] [15].
β-Oxygen elimination represents a fundamental mechanistic pathway in rhodium-catalyzed transformations of 2,3-dihydrobenzofuran-6-carbaldehyde derivatives containing alcohol functionalities. This process involves the cleavage of a carbon-oxygen bond β to the rhodium center, with concomitant formation of a carbonyl compound and a rhodium-hydride species [1] [17].
The mechanism of β-oxygen elimination can proceed through either a concerted or stepwise pathway. The concerted mechanism involves simultaneous breaking of the carbon-oxygen bond and formation of the rhodium-hydride bond through a four-membered transition state. However, computational studies have revealed that this direct pathway typically has a high activation barrier of approximately 19.5 kcal/mol due to the geometric constraints of the four-membered ring [15].
A more favorable pathway involves the participation of external proton sources, such as water or carboxylic acids, which can facilitate the elimination process through the formation of larger ring transition states. The ten-membered ring transition state, stabilized by hydrogen bonding interactions, exhibits a significantly lower activation barrier of 9.7 kcal/mol [15]. This pathway is particularly relevant for reactions conducted in protic solvents or in the presence of carboxylic acid additives.
The stereochemical outcome of β-oxygen elimination is determined by the geometry of the transition state and the steric environment around the rhodium center. The process typically occurs with syn-elimination geometry, where the departing oxygen atom and the rhodium center are positioned on the same face of the molecule. However, under certain conditions, anti-elimination can occur, leading to different stereochemical outcomes [15].
Rhodium-catalyzed β-oxygen elimination processes involving 2,3-dihydrobenzofuran derivatives have been extensively studied in the context of cascade cyclization reactions. The elimination process can be coupled with subsequent oxidative addition or migratory insertion steps to generate complex polycyclic structures. The benzofuran scaffold provides a rigid framework that can control the stereochemical outcome of these cascade processes [1] [17].
The rate of β-oxygen elimination is influenced by several factors, including the electronic properties of the substrate, the nature of the rhodium catalyst, and the reaction conditions. Electron-rich substrates undergo elimination more readily than electron-poor compounds, reflecting the importance of stabilizing the developing positive charge at the β-carbon. Additionally, the presence of coordinating ligands can modulate the reactivity of the rhodium center and influence the elimination rate [18].
Acid-mediated rearrangement processes involving 2,3-dihydrobenzofuran-6-carbaldehyde derivatives represent important mechanistic pathways that can lead to structural reorganization and the formation of new carbon-carbon and carbon-heteroatom bonds. These processes are typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and activates the molecule toward nucleophilic attack [19] [20].
The initial step in acid-mediated rearrangement involves protonation of the aldehyde carbonyl oxygen by a Brønsted acid. This protonation event significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by appropriately positioned nucleophiles within the molecule. The protonated carbonyl exhibits a characteristic downfield shift in ¹H NMR spectroscopy, appearing at approximately 10.2 ppm [19].
Following protonation, the molecule can undergo intramolecular cyclization through nucleophilic attack by the benzofuran oxygen or by other nucleophilic centers present in the substrate. This cyclization process proceeds through a transition state that involves the simultaneous formation of a new bond and the development of positive charge at the attacking nucleophile. The activation energy for this process typically ranges from 14.4 to 30.5 kcal/mol, depending on the specific substrate and reaction conditions [21].
The stereochemical outcome of acid-mediated rearrangements is often controlled by the conformational preferences of the substrate and the geometric requirements of the transition state. The rigid benzofuran scaffold can restrict the conformational flexibility of the molecule, leading to high selectivity in the rearrangement process. Additionally, the electronic properties of the benzofuran ring can influence the stability of charged intermediates formed during the rearrangement [22] [21].
Computational studies have provided detailed insights into the mechanism of acid-mediated rearrangements. Density functional theory calculations have revealed that the rearrangement process often involves the formation of bridged intermediates, where the benzofuran oxygen coordinates to the electrophilic center. These intermediates can undergo subsequent ring-opening and ring-closing reactions to generate the final rearranged products [21].
The rate of acid-mediated rearrangement is highly dependent on the strength of the acid catalyst and the reaction temperature. Strong acids, such as trifluoroacetic acid, can effectively protonate the carbonyl oxygen and promote rapid rearrangement at moderate temperatures. Weaker acids may require elevated temperatures to achieve significant conversion rates. The solvent also plays a crucial role, with polar protic solvents generally favoring the rearrangement process through stabilization of charged intermediates [20] [21].